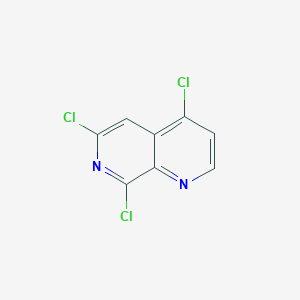

4,6,8-Trichloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6,8-trichloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-2-12-7-4(5)3-6(10)13-8(7)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWXAIRRMCXMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855981 | |

| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931100-02-6 | |

| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Plausible Synthesis of 4,6,8-Trichloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The targeted synthesis of specifically substituted derivatives, such as 4,6,8-trichloro-1,7-naphthyridine, is of considerable interest for the development of novel therapeutic agents and as a versatile intermediate for further chemical elaboration. This guide outlines a plausible, albeit theoretical, multi-step synthetic pathway for this compound. The proposed route is grounded in established principles of heterocyclic chemistry and draws upon analogous transformations reported in the scientific literature. The synthesis is conceptualized to proceed through the formation of a poly-hydroxylated 1,7-naphthyridine intermediate, followed by a robust chlorination step. Each stage of the proposed synthesis is detailed with mechanistic rationale, step-by-step experimental protocols, and supporting citations from peer-reviewed sources.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic system gives rise to several isomers, each with distinct electronic and steric properties. The 1,7-naphthyridine isomer has garnered significant attention in the field of drug discovery due to its presence in a variety of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including potential as antitumor and antiparasitic agents. The introduction of halogen substituents, particularly chlorine, onto the naphthyridine core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further functionalization through cross-coupling reactions.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a two-stage process:

-

Stage 1: Construction of the 4,6,8-Trihydroxy-1,7-naphthyridine Core. This stage involves the formation of the bicyclic 1,7-naphthyridine ring system with hydroxyl groups at the desired positions. This is the most challenging step, as it requires the careful selection of starting materials and reaction conditions to ensure the correct regiochemistry.

-

Stage 2: Chlorination of the Poly-hydroxylated Intermediate. This stage involves the conversion of the hydroxyl groups to chloro groups to yield the final target compound. This transformation is generally achieved using a strong chlorinating agent.

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthesis of this compound.

Stage 1: Synthesis of 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione (Intermediate C)

The initial and most critical step is the construction of the 1,7-naphthyridine core bearing oxygen functionalities at the 4, 6, and 8 positions. A plausible approach is a condensation reaction between a substituted aminopyridine and a suitable three-carbon unit, a common strategy in the synthesis of quinolines and naphthyridines.

Rationale

The reaction between an aminopyridine and a β-dicarbonyl compound, such as diethyl malonate, is a well-established method for the formation of pyridone rings. In this proposed synthesis, ethyl 2-aminonicotinate is selected as the starting pyridine derivative. The amino group will react with one of the ester groups of diethyl malonate, and the ester group on the pyridine ring will participate in the cyclization to form the second pyridone ring. The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the active methylene group of diethyl malonate and to facilitate the cyclization and condensation reactions.

Experimental Protocol

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium metal (2 equivalents) to absolute ethanol (a sufficient volume to dissolve the sodium).

-

Addition of Reagents: Once the sodium has completely reacted to form sodium ethoxide, add ethyl 2-aminonicotinate (1 equivalent) and diethyl malonate (1.2 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product. The solid product is then collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum to yield 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione.

Stage 2: Chlorination to this compound (Final Product D)

The conversion of the hydroxyl groups (or their tautomeric keto forms) of the intermediate to chloro groups is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction.

Rationale

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction mechanism involves the initial phosphorylation of the hydroxyl groups of the naphthyridinetrione, followed by nucleophilic attack of chloride ions to displace the phosphate esters, leading to the formation of the chloro-substituted aromatic ring. This reaction typically requires high temperatures to proceed to completion.

Experimental Protocol

-

Reaction Setup: In a fume hood, place 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution. The resulting aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extracted with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Summary

As this is a proposed synthesis, experimental data such as reaction yields and specific analytical data are not available. However, based on similar reactions reported in the literature, the following table provides estimated parameters for this synthetic pathway.

| Step | Reactants | Reagents | Conditions | Product | Estimated Yield |

| 1 | Ethyl 2-aminonicotinate, Diethyl malonate | Sodium Ethoxide, Ethanol | Reflux | 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione | 50-70% |

| 2 | 1,7-Naphthyridine-4,6,8(1H,5H,7H)-trione | Phosphorus Oxychloride (POCl₃) | Reflux | This compound | 60-80% |

Conclusion

This technical guide presents a logical and scientifically sound, though theoretical, synthetic pathway for the preparation of this compound. The proposed route leverages well-established reactions in heterocyclic chemistry, namely the construction of the naphthyridine core via condensation and subsequent chlorination of the resulting poly-hydroxylated intermediate. While this pathway requires experimental validation, it provides a strong foundation for researchers and drug development professionals seeking to access this and other similarly substituted 1,7-naphthyridine derivatives. The successful synthesis of this molecule would provide a valuable building block for the creation of novel compounds with potential therapeutic applications.

The Emerging Therapeutic Potential of Trichlorinated Naphthyridines: A Technical Guide for Drug Discovery Professionals

Introduction: The Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in the development of therapeutic agents.[1][2] Their structural versatility, arising from six possible isomeric forms based on the placement of the nitrogen atoms, has allowed for extensive exploration of their chemical space and biological activities.[1][2] The journey of naphthyridines in medicine began with the discovery of nalidixic acid, a 1,8-naphthyridine derivative, which became a foundational antibacterial agent.[1][3] This seminal discovery opened the floodgates for the synthesis and investigation of a multitude of naphthyridine derivatives, revealing a broad spectrum of pharmacological properties including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic activities.[4]

This guide delves into a specific and relatively underexplored subclass: trichlorinated naphthyridines . While the broader class of halogenated naphthyridines has shown significant promise, the strategic placement of three chlorine atoms on the naphthyridine core presents a unique opportunity to modulate physicochemical properties and enhance biological potency. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological activities, and experimental evaluation of these intriguing compounds.

Synthetic Strategies for Trichlorinated Naphthyridines: A Stepwise Approach

The synthesis of trichlorinated naphthyridines necessitates a multi-step approach, beginning with the construction of the core naphthyridine ring, followed by controlled chlorination. While direct trichlorination of a parent naphthyridine is challenging, a more rational approach involves the use of chlorinated precursors or sequential chlorination reactions.

Building the Naphthyridine Core

Several established methods can be employed to construct the naphthyridine skeleton. The choice of method often depends on the desired isomer and substitution pattern. A common strategy involves the condensation of aminopyridines with dicarbonyl compounds or their equivalents. For instance, the synthesis of a 1,5-naphthyridine derivative can be achieved through the condensation of 6-methoxy-pyridin-3-ylamine with propane-1,2,3-triol.[5]

Introduction of Chlorine Atoms

The introduction of chlorine atoms onto the naphthyridine ring is typically achieved through electrophilic aromatic substitution or by utilizing chlorinated starting materials. Phosphorus oxychloride (POCl₃) is a frequently used reagent for converting hydroxyl or oxo groups on the naphthyridine ring to chloro substituents. For example, 2,4-dichloro-[6]-naphthyridine can be synthesized by treating[6]-naphthyridine-2,4-diol with phosphorus oxychloride.[5] The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde has been achieved by treating substituted N-(pyridin-2-yl) acetamides with POCl₃ in dimethylformamide via a Vilsmeier-Haack cyclization.[7]

A plausible synthetic route to a trichlorinated naphthyridine, such as 1,3,6-trichloro-2,7-naphthyridine, would likely involve a multi-step sequence starting from a suitably substituted pyridine or quinoline precursor, followed by cyclization and sequential chlorination steps.[6][8]

Experimental Protocol: Synthesis of a Dichlorinated Naphthyridine Intermediate

The following protocol outlines a general procedure for the synthesis of a dichlorinated naphthyridine, which can serve as a precursor for further functionalization or as a key intermediate in the synthesis of trichlorinated analogs. This protocol is based on the synthesis of 2,4-dichloro-[9][6]-naphthyridine.[5]

-

Step 1: Cyclization to form the diol.

-

Step 2: Dichlorination.

-

Treat the[9][6]-naphthyridine-2,4-diol with an excess of phosphorus oxychloride (POCl₃).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,4-dichloro-[9][6]-naphthyridine.

-

Visualization of a General Synthetic Pathway

Caption: Generalized synthetic route to trichlorinated naphthyridines.

Biological Activities of Trichlorinated Naphthyridines: Exploring the Therapeutic Landscape

The introduction of chlorine atoms into the naphthyridine scaffold can significantly influence its biological activity. Halogens, particularly chlorine, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity: A Legacy of Naphthyridines

The naphthyridine core is synonymous with antibacterial agents, with many derivatives exerting their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[10][11] The presence of chloro substituents has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[12]

Hypothesized Mechanism of Action: It is postulated that trichlorinated naphthyridines would retain the ability to target bacterial topoisomerases. The chlorine atoms could enhance binding to the enzyme-DNA complex through favorable hydrophobic and electronic interactions, potentially leading to increased inhibitory activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the trichlorinated naphthyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity: A Promising Frontier

Numerous naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases (such as EGFR), casein kinase 2, and DNA topoisomerase.[13] Halogenated naphthyridines have shown significant cytotoxicity against a range of cancer cell lines.[14] For instance, certain 7-chloro-1,8-naphthyridine-3-carboxamide derivatives have exhibited high cytotoxicity.[15][16]

Hypothesized Mechanism of Action: Trichlorinated naphthyridines may exert anticancer effects through multiple pathways. The chlorine atoms could enhance the compound's ability to intercalate into DNA, disrupt critical signaling pathways by inhibiting kinases, or induce apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trichlorinated naphthyridine derivative in culture medium.

-

Replace the existing medium in the cell plates with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualization of a Potential Anticancer Signaling Pathway

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of trichlorinated naphthyridines will be highly dependent on the specific isomer of the naphthyridine core and the positions of the three chlorine atoms. A systematic exploration of these structural variations is crucial for understanding the SAR and for designing more potent and selective compounds.

Key Considerations for Future Research:

-

Isomeric Scaffolds: Synthesize and evaluate trichlorinated derivatives of all six naphthyridine isomers to identify the most promising scaffolds for different therapeutic applications.

-

Positional Isomerism of Chlorine: Investigate how the placement of the chlorine atoms on the rings influences activity and selectivity.

-

Mechanism of Action Studies: Conduct detailed biochemical and cellular assays to elucidate the precise molecular targets and mechanisms of action of the most active compounds.

-

In Vivo Efficacy and Safety: Progress the most promising candidates to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

Quantitative Data Summary

While specific data for trichlorinated naphthyridines is not yet widely available, the following table presents representative data for related halogenated naphthyridine derivatives to provide a benchmark for future studies.

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) | Reference |

| Halogenated 1,8-Naphthyridine-3-carboxamides | Anticancer | MIAPaCa, K-562 | 0.41 - 0.77 µM | [14] |

| 7-Chloro-1,8-Naphthyridine Derivatives | Anti-inflammatory | LPS-induced cytokines | Significant inhibition | [15] |

| Chloro-substituted Thiazolyl-1,8-Naphthyridines | Antimicrobial | S. aureus, E. coli | 35.5 - 75.5 µg/mL | [11] |

Conclusion

Trichlorinated naphthyridines represent a compelling, albeit underexplored, area of medicinal chemistry. Building upon the rich history and diverse biological activities of the broader naphthyridine family, these compounds hold the potential for the development of novel therapeutics with enhanced potency and efficacy. The strategic incorporation of three chlorine atoms offers a powerful tool for fine-tuning the pharmacological properties of this privileged scaffold. Through systematic synthesis, rigorous biological evaluation, and detailed mechanistic studies, the full therapeutic potential of trichlorinated naphthyridines can be unlocked, paving the way for the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. irjet.net [irjet.net]

- 13. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 4,6,8-Trichloro-1,7-naphthyridine in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,7-naphthyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][2] Within this promising class of molecules, 4,6,8-trichloro-1,7-naphthyridine emerges as a particularly valuable, yet underexplored, building block. Its three reactive chlorine atoms provide a versatile platform for the strategic synthesis of novel, multi-functionalized derivatives, offering a powerful tool for researchers and drug development professionals. This guide provides an in-depth technical overview of the potential applications of this compound, focusing on its synthetic utility and the pharmacological promise of its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 931100-02-6 | [3] |

| Molecular Formula | C₈H₃Cl₃N₂ | [3] |

| Molecular Weight | 233.48 g/mol | [3] |

| Melting Point | 155-156 °C | [3] |

Synthetic Strategy: A Gateway to Chemical Diversity

Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol: Nucleophilic Substitution

The true synthetic utility of this compound lies in the differential reactivity of its chlorine atoms, allowing for selective functionalization. The chlorine atoms at positions 4, 6, and 8 can be sequentially or selectively displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of diverse derivatives. The reactivity of polychlorinated biphenyls in nucleophilic substitution reactions suggests that the chlorine atoms on the naphthyridine ring will be susceptible to displacement.[4][5]

Step-by-Step Methodology for Nucleophilic Aromatic Substitution:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired nucleophile (1.1 to 3 equivalents, depending on the desired degree of substitution) to the reaction mixture.

-

Base Addition: If the nucleophile is an amine or alcohol, add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the incoming group and the desired position of substitution. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted 1,7-naphthyridine derivative.

Potential Therapeutic Applications: A Scaffold for Innovation

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][6] By leveraging the synthetic versatility of this compound, researchers can explore a vast chemical space to develop novel therapeutic agents.

Anticancer Activity

Derivatives of the broader naphthyridine family have been associated with a wide spectrum of biological effects, including anticancer activities.[7] For instance, certain 1,7-naphthyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[1] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Wnt signaling pathway, which is often dysregulated in cancer.[1]

Potential Kinase Inhibition:

The 1,7-naphthyridine core has been successfully utilized in the design of inhibitors for several protein kinases implicated in cancer progression.[7] These include:

-

PIP4K2A Inhibitors: A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase involved in tumor inhibition.[8]

-

p38 MAP Kinase Inhibitors: As key regulators of inflammatory responses, inhibitors of p38 MAP kinase have therapeutic potential. 1,7-Naphthyridine derivatives have been explored as inhibitors of this kinase.[7]

-

FGFR Inhibitors: Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) can drive tumor growth. The 1,7-naphthyridine scaffold has served as a foundation for the development of FGFR inhibitors.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]

- 3. chemwhat.com [chemwhat.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemicaljournal.org [chemicaljournal.org]

- 7. benchchem.com [benchchem.com]

- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6,8-Trichloro-1,7-naphthyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6,8-trichloro-1,7-naphthyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, explore plausible synthetic strategies and reactivity patterns, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers actively engaged with or considering the use of substituted naphthyridines in their work.

Core Molecular Profile

This compound belongs to the family of diazanaphthalenes, which are bicyclic aromatic compounds containing two nitrogen atoms. The specific arrangement of the nitrogen atoms at positions 1 and 7, combined with the presence of three chlorine substituents, imparts distinct physicochemical properties and reactivity to the molecule.

Physicochemical Properties

A summary of the key molecular properties of this compound is presented in the table below. These values are based on its isomeric relationship with other trichlorinated naphthyridines.

| Property | Value | Source |

| Chemical Formula | C₈H₃Cl₃N₂ | [1][2] |

| Molecular Weight | Approx. 233.48 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| CAS Number | Not available | N/A |

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for the synthesis of chlorinated naphthyridines involves the chlorination of the corresponding naphthyridinone precursors. The overall workflow can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A General Approach to Chlorination

The following protocol outlines a general procedure for the chlorination of a dihydroxy-1,7-naphthyridine precursor, which is a common intermediate in the synthesis of such compounds.

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxy-1,7-naphthyridine precursor in an excess of phosphorus oxychloride (POCl₃).

-

Carefully add phosphorus pentachloride (PCl₅) to the mixture. The reaction is exothermic and should be performed in a well-ventilated fume hood.

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

Step 4: Purification

-

Collect the crude product by filtration and wash it with water.

-

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Reactivity of the Trichloro-1,7-naphthyridine Core

The reactivity of the this compound scaffold is dominated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents. This makes the pyridine rings susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atoms can be displaced by a variety of nucleophiles, providing a versatile handle for further functionalization.

Caption: Nucleophilic aromatic substitution (SₙAr) on the this compound core.

The positions of the chlorine atoms are not equally reactive, and selective substitution can often be achieved by controlling the reaction conditions and the nature of the nucleophile. This differential reactivity is a key feature that can be exploited in the synthesis of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

Naphthyridine derivatives are a well-established class of pharmacophores with a broad range of biological activities.[3][4] The introduction of chlorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the parent scaffold, often leading to enhanced biological activity.

Potential Therapeutic Areas:

-

Antimicrobial Agents: The 1,8-naphthyridine core is a key component of several antibacterial drugs, such as nalidixic acid and enoxacin.[5] The trichloro-substituted analog could serve as a starting point for the development of new antimicrobial agents to combat drug-resistant bacteria.[4]

-

Anticancer Agents: Many nitrogen-containing heterocyclic compounds, including naphthyridines, have demonstrated potent anticancer activity.[3] The ability to functionalize the trichloro-1,7-naphthyridine core through nucleophilic substitution allows for the generation of libraries of compounds for screening against various cancer cell lines.

-

Antiviral Agents: Naphthyridine derivatives have also been investigated as potential antiviral agents, including inhibitors of HIV-1 integrase.[6] The unique substitution pattern of this compound could lead to novel interactions with viral enzymes.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.

General Spectroscopic Analysis Workflow

Caption: A standard workflow for the spectroscopic characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of the non-protonated carbons and the remaining aromatic proton on the naphthyridine core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound, matching the formula C₈H₃Cl₃N₂.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the characteristic vibrations of the aromatic rings and the C-Cl bonds.

Conclusion

This compound represents a valuable, albeit underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its predictable reactivity, centered around nucleophilic aromatic substitution, allows for the systematic exploration of chemical space. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization, intended to facilitate further research into this promising heterocyclic scaffold.

References

- 1. 3,4,8-Trichloro-1,7-naphthyridine 97% | CAS: 1313738-65-6 | AChemBlock [achemblock.com]

- 2. 3,5,7-Trichloro-1,6-naphthyridine CAS#: 3066773-39-2 [m.chemicalbook.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,6,8-Trichloro-1,7-naphthyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6,8-trichloro-1,7-naphthyridine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this halogenated heterocyclic compound. We present a detailed, field-proven experimental protocol for both kinetic and thermodynamic solubility determination, emphasizing the rationale behind procedural steps to ensure data integrity and reproducibility. This guide is structured to empower researchers to not only generate reliable solubility data but also to interpret it within the context of solvent properties and molecular structure.

Introduction: The Significance of this compound

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chloro-substituents at the 4, 6, and 8 positions creates this compound, a versatile building block for the synthesis of novel chemical entities. Its utility in drug discovery and materials science is significant, with applications ranging from kinase inhibitors to organic electronics.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and the design of biological assays. Poorly characterized solubility can lead to failed experiments, wasted resources, and misleading biological data. This guide provides the necessary tools to thoroughly characterize the solubility profile of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a thermodynamic balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the individual molecules (solvation energy). The principle of "like dissolves like" provides a useful heuristic for predicting solubility.

2.1. Physicochemical Properties of this compound

While experimental data for this compound is not extensively available in public literature, we can infer its properties based on its structure:

-

Polarity: The presence of two nitrogen atoms in the naphthyridine ring introduces a significant dipole moment, making the core of the molecule polar.

-

Lipophilicity: The three chlorine atoms are electron-withdrawing and contribute significantly to the molecule's lipophilicity (fat-solubility). This is expected to enhance solubility in non-polar organic solvents.

-

Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring are potential hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

-

Crystal Packing: As a planar aromatic system, this compound is likely to form a stable crystal lattice with significant pi-pi stacking interactions. Overcoming this lattice energy is a key factor in its dissolution.

2.2. The Influence of Solvent Properties

The choice of solvent is paramount in determining the solubility of this compound. Key solvent parameters to consider include:

-

Polarity: A solvent's polarity, often quantified by its dielectric constant, will influence its ability to solvate the polar naphthyridine core.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic solvents with oxygen or nitrogen atoms (e.g., ethers, amides) can act as hydrogen bond acceptors.

-

Dispersive Forces: Non-polar solvents will interact with the lipophilic, chlorinated regions of the molecule primarily through London dispersion forces.

A systematic approach to solvent selection, exploring a range of polar aprotic, polar protic, and non-polar solvents, is recommended to build a comprehensive solubility profile.

Experimental Determination of Solubility

This section details a robust, step-by-step protocol for determining both the kinetic and thermodynamic solubility of this compound. The distinction is critical:

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput method useful for early-stage screening.[1]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement, crucial for later-stage development and formulation.[2]

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Autosampler vials

-

HPLC-UV or LC-MS/MS system

Experimental Workflow Diagram

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is considered the "gold standard" for determining equilibrium solubility.[3]

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration is no longer changing.[3]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particulates that would lead to an overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the range of the calibration curve.

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for dilution.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (M) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | [Experimental Data] | [Calculated] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | [Experimental Data] | [Calculated] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated] |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated] |

| Dichloromethane (DCM) | Non-polar | 9.1 | [Experimental Data] | [Calculated] |

| Chloroform | Non-polar | 4.8 | [Experimental Data] | [Calculated] |

| Toluene | Non-polar | 2.4 | [Experimental Data] | [Calculated] |

| Hexane | Non-polar | 1.9 | [Experimental Data] | [Calculated] |

(Note: The values in this table are placeholders and must be populated with experimentally determined data.)

The interpretation of this data should correlate the observed solubility with the physicochemical properties of both the solute and the solvents, as discussed in Section 2.

Causality and Self-Validation: Ensuring Trustworthy Data

The integrity of solubility data hinges on a well-controlled experimental design.

-

Equilibrium Confirmation: As mentioned, a time-to-equilibrium study is essential to validate that the thermodynamic solubility measurement is accurate.

-

Purity of Compound: The purity of the this compound sample should be confirmed (e.g., by HPLC, NMR, or melting point analysis) as impurities can significantly affect solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature during equilibration and measurement is crucial for reproducibility.

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) is necessary for accurate quantification.

Logical Relationship Diagram

Caption: Factors influencing the observed solubility of the compound.

Conclusion and Future Directions

This guide has provided a robust framework for the systematic determination and understanding of the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate high-quality, reliable data. This data is foundational for the successful application of this important heterocyclic compound in drug discovery, chemical synthesis, and materials science.

Future work could involve expanding the range of solvents tested, including co-solvent systems, and investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Such studies would provide an even more complete picture of the solution behavior of this compound.

References

mass spectrometry analysis of 4,6,8-Trichloro-1,7-naphthyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,6,8-Trichloro-1,7-naphthyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest to researchers in drug discovery and chemical synthesis. Moving beyond rote protocols, this document elucidates the causal reasoning behind methodological choices, from sample preparation and ionization source selection to the interpretation of complex fragmentation patterns. We present detailed experimental workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by predictive data and visual diagrams to ensure scientific integrity and reproducibility. This guide is intended to empower researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this and structurally related molecules.

Introduction: The Analytical Challenge of Halogenated Heterocycles

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of multiple chlorine atoms, as in this compound, significantly alters the molecule's physicochemical properties, presenting unique challenges and opportunities for its characterization by mass spectrometry. The high electron affinity of the chlorine atoms and the stability of the aromatic naphthyridine core dictate the molecule's behavior during ionization and subsequent fragmentation.

Mass spectrometry is an indispensable tool for confirming the identity, assessing the purity, and quantifying this compound. Its power lies in its ability to provide precise molecular weight information and structurally significant fragmentation data. The characteristic isotopic signature of chlorine serves as a powerful diagnostic tool, allowing for confident identification even in complex matrices. This guide will detail the principles and practical steps for leveraging these features to achieve a thorough and reliable analysis.

Core Physicochemical Properties and Isotopic Signature

A foundational understanding of the analyte's properties is critical for method development. The key characteristics of this compound are summarized below.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₈H₃Cl₃N₂ | Defines the elemental composition, essential for exact mass calculation. |

| Average Molecular Weight | 233.49 g/mol | Used for calculating concentrations and reagent molarity. |

| Monoisotopic Mass | 231.9362 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the value observed for the [M]•+ peak in high-resolution MS. |

| Key Isotopic Peaks | m/z 231.9, 233.9, 235.9, 237.9 | The presence of three chlorine atoms creates a highly characteristic isotopic pattern due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This signature is a primary confirmation of identity.[1][2] |

The theoretical isotopic distribution for the molecular ion ([C₈H₃Cl₃N₂]•+) is a critical validation point. The relative abundances of the M, M+2, M+4, and M+6 peaks provide a fingerprint for a trichlorinated species.

| Ion | Theoretical m/z | Theoretical Relative Abundance (%) |

| [M]•+ | 231.9362 | 100.0 |

| [M+2]•+ | 233.9332 | 97.8 |

| [M+4]•+ | 235.9303 | 31.9 |

| [M+6]•+ | 237.9273 | 3.4 |

Note: Observed m/z values may vary slightly based on instrument calibration and resolution.

Experimental Design: Ionization and Instrumentation

The choice of ionization technique is paramount and depends on the analytical objective, be it structural confirmation or quantitative analysis in a specific matrix.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is the premier choice for the structural elucidation of volatile and thermally stable compounds like this compound.

-

Expertise & Causality: Electron Ionization (EI) at a standard 70 eV is a high-energy, hard ionization technique. This energy input is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[3][4] The resulting mass spectrum is a stable fingerprint of the molecule, ideal for library matching and structural confirmation. For polychlorinated compounds, the fragmentation pathways, such as the sequential loss of chlorine atoms, are well-documented and provide clear structural information.[5][6]

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is preferred for analyzing less volatile compounds or for samples in complex biological or environmental matrices that require chromatographic separation prior to analysis.

-

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is advantageous for molecular weight confirmation and for quantitative studies, where the signal intensity is concentrated in a single ionic species. For structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID) to generate a product ion spectrum.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for analysis. Optimization is necessary based on the specific instrumentation and analytical goals.

General Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a suitable organic solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to create a 100 µg/mL stock solution.

-

Working Solutions: Perform serial dilutions from the stock solution to prepare working standards for calibration curves and experimental analysis. A typical starting concentration for direct infusion or injection is 1-10 µg/mL.

Protocol 1: GC-EI-MS for Structural Elucidation

This protocol is optimized for generating a detailed fragmentation pattern.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, robust platform. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with optimal flow rate for separation efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | A standard temperature ramp to ensure good peak shape and elution. |

| MS System | Quadrupole or Ion Trap Analyzer | Common, reliable mass analyzers. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[3][4] |

| Source Temperature | 230 °C | A critical parameter; higher temperatures can increase fragmentation, which may be desirable for structural analysis of stable compounds.[5] |

| Scan Range | m/z 40-350 | Covers the molecular ion and all expected fragments. |

Protocol 2: LC-MS/MS for Quantitative Analysis

This protocol is designed for sensitive and selective quantification using a tandem mass spectrometer.

| Parameter | Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, efficient separations. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase C18 is a versatile choice for retaining moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 min | A typical gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| MS System | Triple Quadrupole (QqQ) or Q-TOF | QqQ is the gold standard for quantitative analysis (MRM); Q-TOF provides high resolution for confirmation. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for LC coupling; the nitrogen atoms in the naphthyridine ring are readily protonated.[7] |

| Capillary Voltage | 3.5 kV | Standard voltage to ensure stable spray and efficient ionization. |

| Source Temperature | 150 °C | Optimized to aid desolvation without causing thermal degradation. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | For quantification. A precursor ion (e.g., m/z 232.9) is selected and fragmented to a specific product ion, providing high selectivity and sensitivity. |

Fragmentation Pathway Analysis

The interpretation of mass spectra is a process of logical deduction. For this compound under EI conditions, fragmentation is expected to proceed via several well-established pathways for halogenated aromatic compounds.[1][8]

Overall Analytical Workflow

The process from sample to interpreted result follows a logical sequence.

Caption: General workflow for MS analysis of this compound.

Proposed EI Fragmentation Pathway

The fragmentation of the molecular ion (m/z 231.9) is initiated by the loss of the most labile groups. In halogenated aromatics, this is typically a chlorine radical, followed by sequential losses of other groups.

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, M•+, at m/z 231.9 (for the monoisotopic mass). The characteristic trichloro-isotope pattern is the first point of confirmation.

-

Loss of Chlorine Radical (•Cl): The C-Cl bond is weaker than the C-C or C-N bonds of the aromatic ring. The loss of a chlorine radical is a highly favorable primary fragmentation step, leading to an ion at m/z 196.9.[1][6]

-

Sequential Loss of Chlorine: The [M-Cl]⁺ ion can lose a second chlorine radical to form an ion at m/z 161.9.

-

Loss of Hydrogen Cyanide (HCN): N-heterocyclic compounds commonly undergo fragmentation by eliminating HCN.[9] This can occur from the [M-Cl]⁺ or [M-2Cl]⁺ ions, resulting in fragments at m/z 169.9 or m/z 134.9, respectively.

-

Loss of Dichlorocarbene (:CCl₂): While less common, elimination of carbenes can occur in highly chlorinated compounds.

Caption: Proposed EI fragmentation pathway for this compound.

Table of Predicted Fragment Ions

This table summarizes the key ions expected in the EI mass spectrum. Observing this series of ions, each with its corresponding chlorine isotope pattern, provides very high confidence in the structural assignment.

| m/z (Monoisotopic) | Proposed Formula | Proposed Loss | Notes |

| 231.9 | [C₈H₃Cl₃N₂]•+ | - | Molecular Ion (Base Isotope) |

| 196.9 | [C₈H₃Cl₂N₂]⁺ | •Cl | Loss of one chlorine radical |

| 169.9 | [C₇H₂Cl₂N]⁺ | •Cl, HCN | Loss of Cl followed by HCN |

| 161.9 | [C₈H₃ClN₂]⁺ | 2 x •Cl | Loss of two chlorine radicals |

| 134.9 | [C₇H₂ClN]⁺ | 2 x •Cl, HCN | Loss of 2 Cl followed by HCN |

| 127.0 | [C₈H₃N₂]⁺ | 3 x •Cl | Loss of all three chlorine radicals |

Conclusion

The mass spectrometric analysis of this compound is a robust process when guided by a firm understanding of the underlying chemical principles. The distinct isotopic signature imparted by the three chlorine atoms serves as an unambiguous identifier. For structural confirmation, GC-EI-MS is the method of choice, providing rich, reproducible fragmentation patterns characterized by the sequential loss of chlorine radicals and HCN. For quantitative applications, particularly in complex matrices, the sensitivity and selectivity of LC-MS/MS operating in MRM mode are unparalleled. The protocols and fragmentation pathways detailed in this guide provide a comprehensive and scientifically-grounded framework for researchers to successfully analyze this and other polychlorinated heterocyclic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. dioxin20xx.org [dioxin20xx.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6,8-Trichloro-1,7-naphthyridine from an Aminopyridine Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and logical synthetic pathway for the preparation of 4,6,8-trichloro-1,7-naphthyridine, a highly functionalized heterocyclic scaffold of interest in medicinal chemistry and materials science. The synthesis commences with a commercially available dichlorinated aminopyridine, proceeds through the formation of the 1,7-naphthyridine core via a Gould-Jacobs-type reaction, and culminates in a final chlorination step. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings and rationale for key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

Naphthyridines, including the 1,7-isomer, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery.[1] Their rigid structure and the presence of multiple nitrogen atoms allow for diverse substitution patterns and the formation of specific, high-affinity interactions with biological targets. Consequently, 1,7-naphthyridine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and anti-parasitic agents.[1] The synthesis of polychlorinated derivatives such as this compound provides a versatile intermediate for further functionalization through nucleophilic substitution reactions, enabling the construction of diverse chemical libraries for drug screening and development.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence that builds the heterocyclic core and then introduces the final chlorine atom. This strategy allows for greater control over the regiochemistry of the substitutions. The proposed pathway is as follows:

-

Gould-Jacobs Annulation: Starting with 3-amino-2,6-dichloropyridine, the 1,7-naphthyridine ring system is constructed. This classic reaction involves the condensation of an aromatic amine with a β-alkoxy-α,β-unsaturated carbonyl compound, typically derived from a malonic ester, followed by thermal cyclization.[1] This step yields a 4-hydroxy-6,8-dichloro-1,7-naphthyridine intermediate.

-

Deoxychlorination: The final step involves the conversion of the 4-hydroxyl group to a chloro group. This is a common transformation in heterocyclic chemistry, readily achieved with reagents such as phosphorus oxychloride (POCl₃).[2][3]

This strategic approach ensures a high degree of control and leads to the desired product in good overall yield.

Visualizing the Synthetic Workflow

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 3-Amino-2,6-dichloropyridine | 62476-56-6 | C₅H₄Cl₂N₂ | 163.01 | Starting Material |

| Diethyl Ethoxymethylenemalonate | 87-13-8 | C₁₀H₁₆O₅ | 216.23 | Ring Formation |

| Diphenyl Ether | 101-84-8 | C₁₂H₁₀O | 170.21 | High-Boiling Solvent |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | Chlorinating Agent |

| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | Catalyst/Base |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization/Chromatography |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization/Chromatography |

Step 1: Synthesis of 4-Hydroxy-6,8-dichloro-1,7-naphthyridine

This procedure is adapted from the well-established Gould-Jacobs reaction methodology.[1]

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-2,6-dichloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aminopyridine.

-

After cooling, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude intermediate, diethyl 2-(((2,6-dichloropyridin-3-yl)amino)methylene)malonate, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.

-

Thermal Cyclization: In a separate flask, heat diphenyl ether to 250 °C.

-

Add the crude intermediate from the previous step dropwise to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes. The cyclization product will precipitate from the hot solvent.

-

Allow the mixture to cool to room temperature, then add hexanes to further precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and then with a small amount of cold ethanol.

-

The crude 4-hydroxy-6,8-dichloro-1,7-naphthyridine can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Step 2: Synthesis of this compound

This deoxychlorination protocol is based on standard procedures for the conversion of hydroxypyridines and related heterocycles to their chloro-analogs.[2][3]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 4-hydroxy-6,8-dichloro-1,7-naphthyridine (1.0 eq) to the flask.

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline or DMF (0.1 eq) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with stirring in a large beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mechanistic Insights

The Gould-Jacobs Reaction Mechanism

Figure 2: Key stages of the Gould-Jacobs reaction mechanism.

The reaction is initiated by a nucleophilic attack of the amino group of the aminopyridine onto the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a stable intermediate. The subsequent thermal cyclization is a 6π-electrocyclization, a form of intramolecular electrophilic aromatic substitution, where the electron-rich pyridine ring attacks one of the ester carbonyls. This is followed by elimination of another molecule of ethanol and tautomerization to yield the thermodynamically stable 4-hydroxy (or 4-oxo) naphthyridine product.[1]

Characterization and Data

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-2 and C-5 positions of the 1,7-naphthyridine ring. The chemical shifts would be in the range of δ 7.5-9.0 ppm.

-

¹³C NMR: The spectrum should display signals for all the carbon atoms in the molecule. The carbons bearing chlorine atoms (C-4, C-6, C-8) would be expected to have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. A characteristic isotopic pattern for three chlorine atoms would be a key diagnostic feature.

Safety and Handling

-

3-Amino-2,6-dichloropyridine: This compound is toxic if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is a lachrymator and is toxic upon inhalation. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate PPE (gloves, safety glasses, lab coat) is essential. The quenching of POCl₃ with ice water should be done slowly and cautiously.

-

Diphenyl Ether: This solvent has a high boiling point and can cause irritation upon contact. Use with adequate ventilation.

Conclusion

The synthetic route outlined in this application note provides a reliable and logical pathway for the synthesis of this compound from a readily available aminopyridine precursor. By employing the Gould-Jacobs reaction followed by a deoxychlorination step, this protocol offers a controlled and efficient method for accessing this valuable, highly functionalized heterocyclic building block. The detailed procedures and mechanistic insights provided herein are intended to support researchers in the successful synthesis and further exploration of novel 1,7-naphthyridine derivatives for various applications in drug discovery and materials science.

References

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

An Application Guide to the Friedländer Synthesis of Substituted 1,7-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] As a key pharmacophore, its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide array of biological targets. Consequently, 1,7-naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and central nervous system (CNS) modulating properties.[1][2][3] For instance, certain derivatives have been investigated as inhibitors of p38 MAP kinase for inflammatory diseases, antagonists for the tachykinin NK1 receptor in CNS disorders, and as potential inhibitors of PIP4K2A for cancer therapy.[1][2]

The Friedländer synthesis, a classic and robust annulation reaction, provides one of the most direct and versatile methods for constructing this valuable heterocyclic system.[4][5] This application note serves as a technical guide for researchers, offering an in-depth look at the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice for the successful synthesis of substituted 1,7-naphthyridines.

Reaction Mechanism: The Friedländer Annulation

The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group.[4][6][7] This is followed by a cyclodehydration step to form the final heterocyclic ring. For the synthesis of 1,7-naphthyridines, the key starting materials are a 2-amino-3-formylpyridine derivative and a suitable carbonyl compound (e.g., a ketone, β-ketoester, or malononitrile).[8]

Two primary mechanistic pathways are generally accepted for this transformation[4]:

-

Aldol Condensation First: The reaction initiates with an aldol-type condensation between the enolate of the active methylene compound and the aldehyde of the 2-amino-3-formylpyridine. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic 1,7-naphthyridine.

-

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the pyridine and the carbonyl of the active methylene partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the final product.

The prevailing mechanism can depend on the specific substrates, catalyst, and reaction conditions employed.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-1,7-naphthyridine-3-carboxylate

This protocol details a modern and efficient method for synthesizing a representative substituted 1,7-naphthyridine using propylphosphonic anhydride (T3P®) as a mild and effective promoter.[9]

Objective: To synthesize Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate via a T3P®-promoted Friedländer condensation.

Materials & Reagents

| Reagent | CAS No. | Formula | Purity |

| 2-Amino-3-formylpyridine | 56318-70-2 | C₆H₆N₂O | >98% |

| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | >99% |

| Propylphosphonic anhydride (T3P®) | 68957-94-8 | (C₃H₇PO₂)₃ | 50% in Ethyl Acetate |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Reagent Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Aqueous Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Granular |

Equipment

-

Round-bottom flask (50 mL) with a magnetic stir bar

-

Reflux condenser and heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-formylpyridine (1.0 mmol, 122.1 mg).

-

Reagent Addition: Add ethyl acetoacetate (1.2 mmol, 156.2 mg, 0.15 mL) to the flask.

-

Solvent: Dissolve the reactants in ethyl acetate (10 mL).

-

Catalyst Addition: Under a nitrogen atmosphere, slowly add T3P® (50% solution in ethyl acetate, 1.5 mmol, 0.95 mL) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 77°C) and monitor its progress using TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

Optimization of Reaction Parameters

The efficiency, yield, and selectivity of the Friedländer synthesis are highly dependent on the choice of catalyst, solvent, and temperature. Modern methodologies have focused on developing milder and more environmentally benign conditions.[9][10][11]

| Parameter | Classic Conditions | Modern/Optimized Conditions | Rationale & Insights |

| Catalyst | Strong acids (p-TsOH) or bases (KOH, piperidine).[5] | Lewis Acids: CeCl₃·7H₂O[10]Promoters: T3P®[9]Ionic Liquids: [Bmmim][Im][12][13]Biocompatible: Choline Hydroxide[11] | Harsh catalysts can lead to side reactions and require neutralization. Modern catalysts are often milder, more efficient, reusable, and can improve regioselectivity with unsymmetrical ketones.[10][13][14] |

| Solvent | High-boiling organic solvents (DMF, DMSO, mesitylene). | Green Solvents: Water, Ethanol[11]Solvent-Free: Grinding or using an ionic liquid as the medium.[10][12][15] | Eliminating hazardous organic solvents reduces environmental impact and simplifies product work-up. Water can be an excellent solvent, especially with a water-soluble catalyst.[11][14] |